molecular formula C10H14N2O3 B13070550 3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol

3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol

Cat. No.: B13070550
M. Wt: 210.23 g/mol
InChI Key: PCTSLTAYHXDRDZ-UHFFFAOYSA-N
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Description

3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H14N2O3 It is characterized by the presence of a nitrophenyl group attached to an amino-propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol typically involves the reaction of 4-nitrobenzyl chloride with 3-aminopropanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and minimize production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Chromium trioxide, sulfuric acid.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: 3-{[(4-Aminophenyl)methyl]amino}propan-1-ol.

    Oxidation: 3-{[(4-Nitrophenyl)methyl]amino}propan-1-one.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.

    Biological Studies: It serves as a probe to study enzyme-substrate interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amino-propanol backbone can form hydrogen bonds with target molecules, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Chlorophenyl)methyl]amino}propan-1-ol
  • 3-{[(4-Methylphenyl)methyl]amino}propan-1-ol
  • 3-{[(4-Methoxyphenyl)methyl]amino}propan-1-ol

Uniqueness

3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior or interactions with electron-rich targets.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

3-[(4-nitrophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H14N2O3/c13-7-1-6-11-8-9-2-4-10(5-3-9)12(14)15/h2-5,11,13H,1,6-8H2

InChI Key

PCTSLTAYHXDRDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCCO)[N+](=O)[O-]

Origin of Product

United States

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